REACTION_CXSMILES
|
[C:1]([CH2:3][NH:4][C:5]([C:7]1([NH2:30])[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]1C(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O)=[O:6])#[N:2].N1CCCCC1.O.C(Cl)Cl.CO>CN(C=O)C>[C:1]([CH2:3][NH:4][C:5]([C:7]1([NH2:30])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)=[O:6])#[N:2] |f:3.4|
|
Name
|
FMOC-1-amino-cyclohexanecarboxylic acid cyanomethyl-amide
|
Quantity
|
248 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)CNC(=O)C1(C(CCCC1)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
248 mmol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
CH2Cl2 MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at RT for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
EXTRACTION
|
Details
|
than extracted with ethyl acetate
|
Type
|
ADDITION
|
Details
|
NaOH 1N is added
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic fractions are dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is dried (vacuum)
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)CNC(=O)C1(CCCCC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |